2-Chloro-5-methoxy-4-methylaniline
Description
2-Chloro-5-methoxy-4-methylaniline is an organic compound with the molecular formula C8H10ClNO It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 2-position, a methoxy group at the 5-position, and a methyl group at the 4-position
Properties
IUPAC Name |
2-chloro-5-methoxy-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJTUEYTPBMKAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563900 | |
| Record name | 2-Chloro-5-methoxy-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133088-44-5 | |
| Record name | 2-Chloro-5-methoxy-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxy-4-methylaniline can be achieved through several methods. One common approach involves the nitration of 2-chloro-4-methylaniline followed by reduction to yield the desired product. The nitration step typically uses nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.
Another method involves the direct substitution of 2-chloro-5-methoxyaniline with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. This reaction is typically conducted under reflux conditions to ensure complete methylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxy-4-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form using hydrogen gas and palladium catalysts.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones or nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-methoxy-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxy-4-methylaniline depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylaniline: Similar structure but lacks the methoxy group.
4-Chloro-2-methoxyaniline: Similar structure but lacks the methyl group.
2-Methoxy-5-methylaniline: Similar structure but lacks the chlorine atom.
Uniqueness
2-Chloro-5-methoxy-4-methylaniline is unique due to the presence of all three substituents (chlorine, methoxy, and methyl) on the aniline ring. This combination of substituents can result in distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Biological Activity
2-Chloro-5-methoxy-4-methylaniline is an organic compound with notable biological activity, primarily attributed to its structural components, which include a chloro group, methoxy group, and a methyl group on the aniline backbone. This article details its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C8H10ClNO
- Molecular Weight : 171.63 g/mol
- Structural Features :
- Chloro group (Cl) enhances reactivity.
- Methoxy group (OCH3) can influence solubility and interaction with biological targets.
- Methyl group (CH3) may affect the compound's lipophilicity.
The biological activity of this compound is largely dependent on its ability to interact with specific enzymes or receptors. It may function as:
- Enzyme Inhibitor : The compound can inhibit certain enzymes by binding to their active sites, thereby altering their activity. The presence of the methoxy and methyl groups can enhance binding affinity and specificity for these targets.
- Substrate for Metabolic Pathways : It may also act as a substrate in various biochemical assays, contributing to metabolic processes within organisms.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism involves:
- Disruption of Cell Membranes : The compound can penetrate microbial cell walls, disrupting cellular integrity and leading to cell death.
- Inhibition of Key Metabolic Pathways : It interferes with metabolic processes essential for microbial growth, showcasing potential as an antimicrobial agent.
Cytotoxic Effects
Studies have shown that this compound may possess cytotoxic effects against various cancer cell lines. Notable findings include:
- Selective Toxicity : It has demonstrated selective toxicity towards certain cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy.
- Mechanisms of Action : The cytotoxic effects are likely mediated through apoptosis induction and disruption of cellular signaling pathways related to cell proliferation.
Case Studies
-
Antimicrobial Activity Assessment :
- A study assessed the efficacy of this compound against common bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.
-
Cytotoxicity Evaluation :
- In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. IC50 values were determined to be around 30 µM for certain cancer types, indicating promising anticancer properties.
Data Summary Table
| Biological Activity | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Alters enzyme activity in metabolic pathways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
